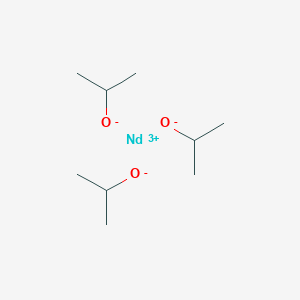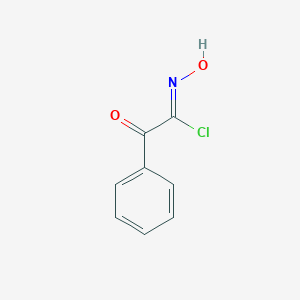
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride, also known as HOPE-Cl, is a chemical compound that has received much attention in recent years due to its potential applications in scientific research. This compound belongs to the class of hydroxamates, which are known for their ability to chelate metal ions and inhibit various enzymes.
Mécanisme D'action
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride acts as a metalloprotease inhibitor by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The mechanism of action of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been studied extensively using various biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and enzymatic assays.
Effets Biochimiques Et Physiologiques
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been shown to have a range of biochemical and physiological effects. In addition to its metalloprotease inhibitory activity, (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to inhibit other enzymes, such as histone deacetylases and ureases. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, which makes it a potent metalloprotease inhibitor. However, there are also some limitations to its use. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride can be toxic to cells at high concentrations, and its inhibitory activity can be affected by the presence of other metal ions or chelating agents.
Orientations Futures
There are several future directions for research on (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. One area of interest is the development of more potent and selective metalloprotease inhibitors based on the structure of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride in vivo. Additionally, the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a tool for studying metalloprotease function and regulation in biological systems is an area of active research.
Méthodes De Synthèse
The synthesis of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride involves the reaction of 2-phenylglyoxal with hydroxylamine hydrochloride in the presence of thionyl chloride. This reaction results in the formation of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a white solid with a yield of approximately 60%. The purity of the compound can be improved through recrystallization from a suitable solvent, such as acetone or ethyl acetate.
Applications De Recherche Scientifique
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a metalloprotease inhibitor. Metalloproteases are a class of enzymes that play a key role in many biological processes, including cell signaling, inflammation, and tissue remodeling. Inhibition of metalloproteases has been shown to have therapeutic potential in various diseases, such as cancer, arthritis, and cardiovascular disease.
Propriétés
Numéro CAS |
17019-28-2 |
|---|---|
Nom du produit |
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride |
Formule moléculaire |
C8H6ClNO2 |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8- |
Clé InChI |
UTZRQMJFOAZBOW-NTMALXAHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C(=N/O)/Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Synonymes |
Benzeneethanimidoyl chloride, N-hydroxy-alpha-oxo-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



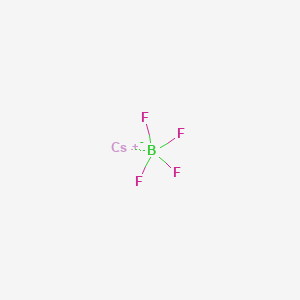
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
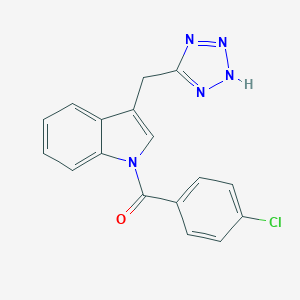
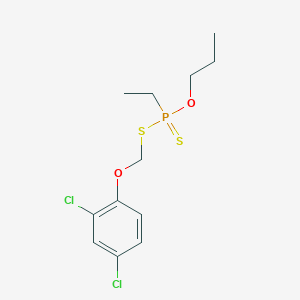
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
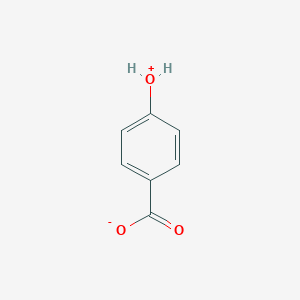
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
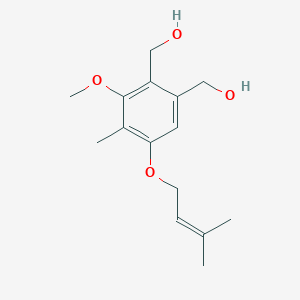
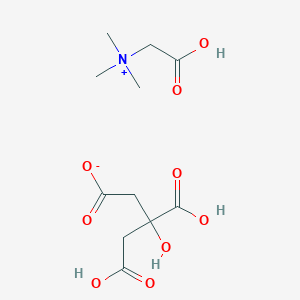
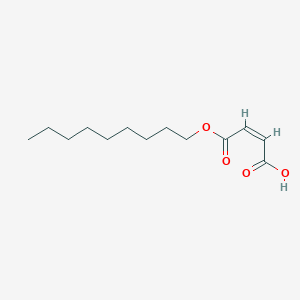
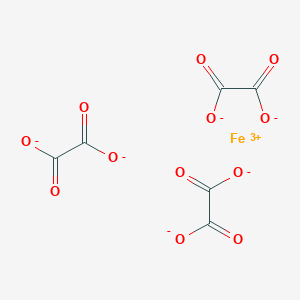
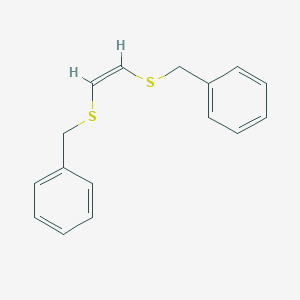
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
